molecular formula C21H27N3O5S B4180380 N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide

N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide

Cat. No. B4180380
M. Wt: 433.5 g/mol
InChI Key: CCBJGSXAKDAUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide, also known as compound X, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. The compound was first synthesized in the early 2000s and has since been studied for its mechanism of action and potential physiological effects.

Mechanism of Action

Compound X acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. By blocking the activity of the 5-HT1A receptor, N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X may modulate the release of serotonin in the brain, which may have implications for the treatment of mood disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound X have been studied in animal models. Studies have shown that this compound X can reduce anxiety-like behavior in mice, suggesting that it may have anxiolytic effects. Additionally, this compound X has been shown to increase the activity of certain brain regions, which may have implications for the treatment of depression.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X in lab experiments include its high purity and specificity for the 5-HT1A receptor. However, the limitations of using this compound X include its high cost and limited availability.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X. One direction is to study its potential applications in the treatment of mood disorders, such as depression and anxiety. Another direction is to investigate its potential as a tool for studying the role of the 5-HT1A receptor in the brain. Additionally, further research is needed to optimize the synthesis process of this compound X to increase its yield and reduce its cost.

Scientific Research Applications

Compound X has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide has been shown to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-15-5-7-18(13-16(15)2)30(26,27)24-11-9-23(10-12-24)21(25)22-19-8-6-17(28-3)14-20(19)29-4/h5-8,13-14H,9-12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBJGSXAKDAUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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